Pyrazine-2,5-dicarbonitrile
Overview
Description
Pyrazine-2,5-dicarbonitrile: is an organic compound with the molecular formula C6H2N4. It is a derivative of pyrazine, characterized by the presence of two cyano groups at the 2 and 5 positions of the pyrazine ring. This compound is known for its electron-deficient nature, making it a valuable building block in various chemical syntheses and applications.
Mechanism of Action
Target of Action
Pyrazine-2,5-dicarbonitrile is a highly electron-deficient building block . It is known to be a powerful photoredox catalyst , which means it can undergo single electron transfer (SET) either from or to the catalyst/substrate . This makes it a key player in various visible-light mediated transformations .
Mode of Action
The mode of action of this compound is primarily through its role as a photoredox catalyst . It has a push-pull arrangement that allows facile property tuning by interchanging a particular part of the D-A system . This means it can modulate the intermolecular interactions and improve the molecular packing, which is beneficial for charge generation, transport, and collection .
Biochemical Pathways
It is known that the compound plays a significant role in various organic transformations, including oxidations, reductions, c-c, c-s, c-n, c-o, and c-p bond formation, as well as in cycloaddition reactions .
Pharmacokinetics
It is known that the compound has a simple structure and can be synthesized via a straightforward process , which may suggest good bioavailability.
Result of Action
The result of this compound’s action is primarily seen in its ability to boost the efficiency of organic solar cells (OSCs). For instance, it has been shown to significantly increase the power conversion efficiencies (PCEs) of OSCs . In one study, the PCE of a PTQ10/m-BTP-PhC6-based device was boosted from 18.73% to 19.67% via a CNPz additive strategy .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its use as a solid additive in the active layer of OSCs is recognized as an effective strategy to optimize the nanoscale morphology and enhance efficiency . .
Biochemical Analysis
Biochemical Properties
Pyrazine-2,5-dicarbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and other non-covalent interactions, which can alter the enzyme’s active site and inhibit its activity .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function. Additionally, it can interfere with cell signaling pathways by binding to specific receptors or signaling molecules, thereby altering the downstream effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in metabolic pathways and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Coupling: One common method involves the palladium-catalyzed coupling of pyrazine derivatives with cyanide sources.
Direct Cyanation: Another approach is the direct cyanation of pyrazine derivatives using cyanogen bromide or similar reagents.
Industrial Production Methods: Industrial production of pyrazine-2,5-dicarbonitrile often involves large-scale palladium-catalyzed coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: Pyrazine-2,5-dicarbonitrile undergoes nucleophilic substitution reactions due to the electron-withdrawing nature of the cyano groups.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates are used under mild to moderate temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products:
Substitution Reactions: Products typically include substituted pyrazines with various functional groups replacing the cyano groups.
Redox Reactions: Products can include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Development: The compound’s electron-deficient nature makes it a useful scaffold in the design of enzyme inhibitors and other bioactive molecules.
Industry:
Comparison with Similar Compounds
Pyrazine-2,3-dicarbonitrile: Similar in structure but with cyano groups at the 2 and 3 positions.
3,6-Dibromopyrazine-2,5-dicarbonitrile: A brominated derivative that offers different reactivity and is used in specialized applications.
Uniqueness: this compound is unique due to its specific positioning of cyano groups, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring precise electronic characteristics .
Properties
IUPAC Name |
pyrazine-2,5-dicarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4/c7-1-5-3-10-6(2-8)4-9-5/h3-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOPXXDHVVCVIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564485 | |
Record name | Pyrazine-2,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31722-48-2 | |
Record name | Pyrazine-2,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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